REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:11])[CH2:6][CH2:7][C:8]([O-])=[O:9]>CN(C=O)C>[Cl:3][C:8](=[O:9])[CH2:7][CH2:6][C:5]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
monobutyl succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight with the exclusion of moisture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride is then removed by distillation at normal pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product which remains is fractionally distilled at 0.05 mbar
|
Type
|
CUSTOM
|
Details
|
the pure product is obtained at about 70° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |